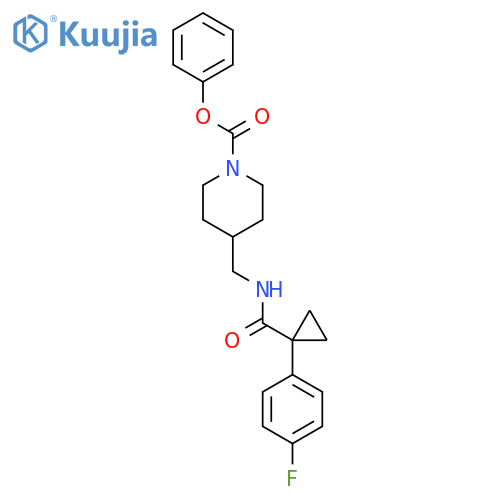

Cas no 1327253-01-9 (phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate)

1327253-01-9 structure

商品名:phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate

phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate

- 1327253-01-9

- AKOS024531783

- phenyl 4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxylate

- phenyl 4-[[[1-(4-fluorophenyl)cyclopropanecarbonyl]amino]methyl]piperidine-1-carboxylate

- phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate

- F6089-8312

- VU0531814-1

-

- インチ: 1S/C23H25FN2O3/c24-19-8-6-18(7-9-19)23(12-13-23)21(27)25-16-17-10-14-26(15-11-17)22(28)29-20-4-2-1-3-5-20/h1-9,17H,10-16H2,(H,25,27)

- InChIKey: YSCFRIICWNLCPA-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C1(C(NCC2CCN(C(=O)OC3C=CC=CC=3)CC2)=O)CC1

計算された属性

- せいみつぶんしりょう: 396.18492083g/mol

- どういたいしつりょう: 396.18492083g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 6

- 複雑さ: 573

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 58.6Ų

phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6089-8312-4mg |

phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |

1327253-01-9 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6089-8312-10μmol |

phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |

1327253-01-9 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6089-8312-2μmol |

phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |

1327253-01-9 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6089-8312-20mg |

phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |

1327253-01-9 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6089-8312-5μmol |

phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |

1327253-01-9 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6089-8312-15mg |

phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |

1327253-01-9 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6089-8312-20μmol |

phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |

1327253-01-9 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6089-8312-5mg |

phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |

1327253-01-9 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6089-8312-10mg |

phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |

1327253-01-9 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6089-8312-40mg |

phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |

1327253-01-9 | 40mg |

$140.0 | 2023-09-09 |

phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

1327253-01-9 (phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate) 関連製品

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬